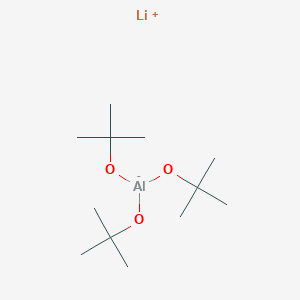
Lithium tri-tert-butoxyaluminum hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tri-tert-butoxyaluminum hydride is a stable, mild reducing agent widely used in organic synthesis. It is particularly effective in the selective reduction of aldehydes and ketones in the presence of esters. This compound is known for its high selectivity and stability, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
The preparation of lithium aluminum-tri-tert-butoxyhydride involves several steps:
Synthesis of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of Lithium Aluminum-tri-tert-butoxyhydride: Lithium aluminum hydride reacts with tert-butanol in ether to yield lithium aluminum-tri-tert-butoxyhydride.
Analyse Chemischer Reaktionen
Lithium tri-tert-butoxyaluminum hydride undergoes various types of chemical reactions:
Reduction: It is primarily used as a reducing agent. .
Reagents and Conditions: Common reagents include imidoyl chlorides and aromatic disulfides.
Major Products: The reduction of aldehydes and ketones results in the formation of alcohols, while the reduction of acyl chlorides produces corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Preparation
Lithium tri-tert-butoxyaluminum hydride is a white powder with the molecular formula C12H28AlLiO3 and a molecular weight of approximately 254.27 g/mol. It is known for its stability and mild reactivity, making it suitable for selective reductions in organic chemistry. The preparation of LTBA typically involves the reaction of lithium hydride with aluminum chloride in the presence of tert-butanol .
Selective Reduction of Aldehydes and Ketones
LTBA is primarily used as a reducing agent for aldehydes and ketones, allowing for the conversion of these functional groups into their corresponding alcohols without affecting other sensitive functionalities such as esters and nitriles.
Case Study: Reduction of Aldehydes
In a study published in Organic Letters, LTBA was shown to effectively reduce various aldehydes to primary alcohols under mild conditions, demonstrating excellent functional group tolerance .
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Benzyl Alcohol | 95 |
| Octanal | Octanol | 92 |
| 4-Methylbenzaldehyde | 4-Methylbenzyl Alcohol | 90 |
Reduction of Acid Halides to Aldehydes
Another significant application of LTBA is in the reduction of acid chlorides to aldehydes. This reaction is particularly advantageous due to its selectivity, which minimizes over-reduction to alcohols.
Mechanism Overview
The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon of the acid chloride, followed by elimination of the halide ion. This process allows for high yields of aldehydes from acid chlorides .
| Acid Chloride | Aldehyde | Yield (%) |
|---|---|---|
| Acetyl Chloride | Acetaldehyde | 88 |
| Benzoyl Chloride | Benzaldehyde | 85 |
Reduction of Imidoyl Chlorides
LTBA has also been utilized in the reduction of imidoyl chlorides to aldimines, showcasing its versatility in nitrogen-containing compounds. This application is particularly relevant in synthetic organic chemistry for the formation of key intermediates.
Example Reaction
In a recent study, imidoyl chlorides were reduced using LTBA to yield corresponding aldimines with yields exceeding 80% under optimized conditions .
Hydrozirconation-Iodination Reactions
LTBA plays a role in hydrozirconation-iodination reactions, where it facilitates the regioselective transformation of alkynes and alkenes. This method provides an efficient pathway for synthesizing complex organic molecules with high regioselectivity .
Applications in Pharmaceutical Synthesis
LTBA is increasingly recognized for its utility in pharmaceutical chemistry, particularly in the synthesis of steroidal compounds and other bioactive molecules. For instance, it has been employed in the synthesis of gemcitabine, an important drug used in cancer treatment .
Case Study: Gemcitabine Synthesis
The synthesis pathway involves using LTBA to selectively reduce ketone intermediates, leading to high yields of gemcitabine while maintaining structural integrity throughout the process.
Wirkmechanismus
The mechanism of action of lithium aluminum-tri-tert-butoxyhydride involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable product. The compound’s mild reducing power allows for selective reductions without affecting other functional groups .
Vergleich Mit ähnlichen Verbindungen
Lithium tri-tert-butoxyaluminum hydride is unique due to its high selectivity and stability. Similar compounds include:
Lithium aluminum hydride: A stronger reducing agent but less selective.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): Another strong reducing agent with different selectivity.
Lithium tri-tert-butoxyaluminodeuteride: A deuterated version used in specific applications.
This compound stands out for its ability to selectively reduce aldehydes and ketones in the presence of esters, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C12H27AlLiO3 |
|---|---|
Molekulargewicht |
253.3 g/mol |
InChI |
InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1 |
InChI-Schlüssel |
FMSXILLOKUGXFX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















